molecular formula C16H15NO B13795565 10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine

10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine

Cat. No.: B13795565
M. Wt: 237.30 g/mol
InChI Key: SOZAUWGJIRNSOQ-CVEARBPZSA-N
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Description

10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine is a chemical compound with the molecular formula C16H15NO and a molecular weight of 237.301. It is a derivative of dibenzo[a,d]cycloheptene, characterized by the presence of a hydroxyl group at the 12th position and a methyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine typically involves a multi-step process starting from 5H-dibenzo[a,d]cyclohepten-5-one. One common method includes the following steps:

    Reduction: The ketone group in 5H-dibenzo[a,d]cyclohepten-5-one is reduced to form the corresponding alcohol.

    Methylation: The alcohol is then methylated at the 5th position.

    Hydroxylation: Introduction of a hydroxyl group at the 12th position.

    Cyclization: The final step involves cyclization to form the imine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, antidepressant, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, inhibiting the excitatory neurotransmission mediated by glutamate. This inhibition can lead to various pharmacological effects, including neuroprotection and modulation of synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine is unique due to the presence of both the hydroxyl and imine groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(1S,9R)-16-hydroxy-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C16H15NO/c1-16-13-8-4-2-6-11(13)10-15(17(16)18)12-7-3-5-9-14(12)16/h2-9,15,18H,10H2,1H3/t15-,16+/m1/s1

InChI Key

SOZAUWGJIRNSOQ-CVEARBPZSA-N

Isomeric SMILES

C[C@@]12C3=CC=CC=C3C[C@@H](N1O)C4=CC=CC=C24

Canonical SMILES

CC12C3=CC=CC=C3CC(N1O)C4=CC=CC=C24

Origin of Product

United States

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